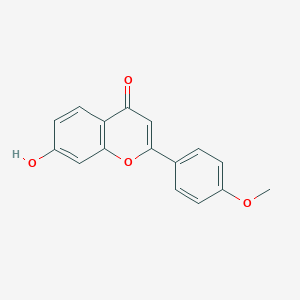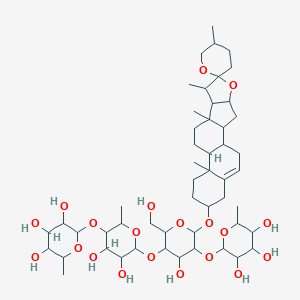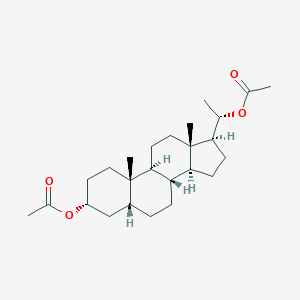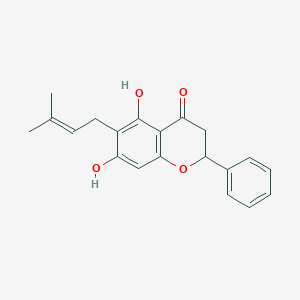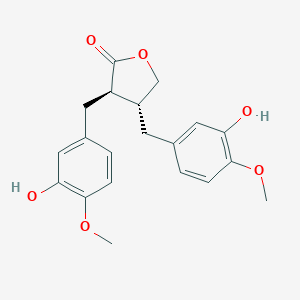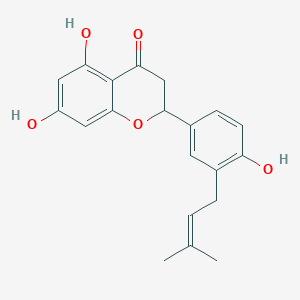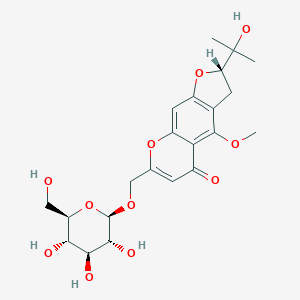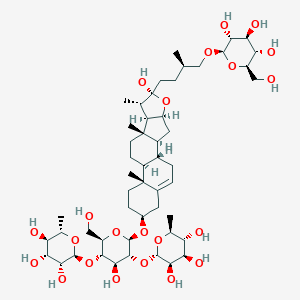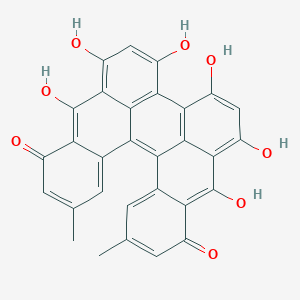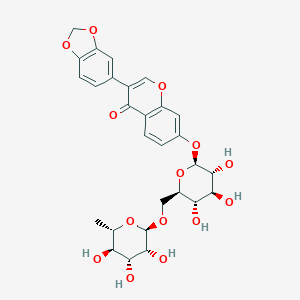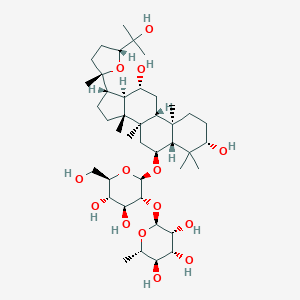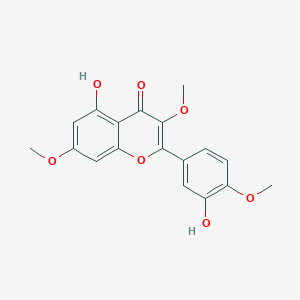
阿雅宁
描述
Ayanin is an O-methylated flavonol, a type of flavonoid. It is the 3,7,4’-tri-O-methylated derivative of quercetin. Ayanin can be found in the plant Croton schiedeanus and can also be synthesized in the laboratory . It has a chemical formula of C18H16O7 and a molar mass of 344.319 g/mol .
科学研究应用
作用机制
阿亚宁通过几种机制发挥作用:
抗氧化活性: 阿亚宁清除自由基并减少氧化应激。
抗炎活性: 它抑制促炎细胞因子和介质的产生。
血管舒张活性: 阿亚宁主要通过一氧化氮/环磷酸鸟苷途径诱导血管内皮依赖性舒张.
生化分析
Biochemical Properties
Ayanin interacts with various biomolecules in biochemical reactions. The enzyme 3,7-dimethylquercetin 4’-O-methyltransferase uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and Ayanin .
Cellular Effects
Ayanin has been found to have significant effects on various types of cells and cellular processes. It has been identified as a promising therapeutic agent to combat methicillin-resistant Staphylococcus aureus infections . It reduces the virulence of Staphylococcus aureus by down-regulating the level of some important virulence factors .
Molecular Mechanism
Ayanin exerts its effects at the molecular level through various mechanisms. It acts as an inhibitor of MRSA ClpP with an IC50 of 19.63μM . Molecular docking showed that ASP-168, ASN-173, and ARG-171 were the potential binding sites for ClpP binding to Ayanin .
Temporal Effects in Laboratory Settings
The effects of Ayanin over time in laboratory settings are yet to be fully elucidated. It is known that Ayanin exhibits a significant therapeutic effect on pneumonia infection induced by S. aureus in mice in vivo, especially in combination with vancomycin .
Metabolic Pathways
Ayanin is involved in certain metabolic pathways. The enzyme 3,7-dimethylquercetin 4’-O-methyltransferase uses S-adenosyl methionine and rhamnazin to produce S-adenosylhomocysteine and Ayanin .
准备方法
阿亚宁可以通过槲皮素的部分甲基化合成。 酶3,7-二甲基槲皮素4’-O-甲基转移酶使用S-腺苷甲硫氨酸和芸香苷产生S-腺苷同型半胱氨酸和阿亚宁 . 在实验室中,阿亚宁可以通过在受控条件下使用甲基化试剂对槲皮素进行直接甲基化来合成 .
化学反应分析
阿亚宁会发生各种化学反应,包括:
氧化: 阿亚宁可以被氧化形成醌类和其他氧化产物。
还原: 它可以被还原形成二氢黄酮醇。
取代: 阿亚宁可以发生亲核取代反应,其中甲氧基可以被其他取代基取代。这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂和氢氧根离子等亲核试剂.
相似化合物的比较
阿亚宁与其他O-甲基化的黄酮醇如丁香酮、落叶松素和异鼠李素类似。 这些化合物具有相似的结构和生物活性,但在甲氧基的数量和位置上有所不同 . 阿亚宁由于其独特的甲基化模式,与非甲基化黄酮类化合物相比,其代谢稳定性和生物利用度更高 .
类似化合物
- 丁香酮
- 落叶松素
- 异鼠李素
属性
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O7/c1-22-10-7-12(20)15-14(8-10)25-17(18(24-3)16(15)21)9-4-5-13(23-2)11(19)6-9/h4-8,19-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCRYSMUMBNTCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205833 | |
| Record name | Ayanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572-32-7 | |
| Record name | Ayanin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=572-32-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ayanin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572327 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ayanin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AYANIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YA465UF3LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for ayanin's vasorelaxant effect?
A1: Ayanin primarily induces vasorelaxation through an endothelium-dependent mechanism involving the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. [, , ] This means that ayanin interacts with the endothelium, the inner lining of blood vessels, to stimulate the production of NO, a potent vasodilator. NO then activates guanylate cyclase, leading to increased levels of cGMP, which ultimately relaxes the smooth muscle cells in blood vessel walls.
Q2: Is the NO/cGMP pathway the sole mechanism responsible for ayanin's vasodilatory effects?
A2: While the NO/cGMP pathway plays a major role, research suggests that ayanin's vasodilatory effects might not solely depend on this pathway. Studies using L-NAME (an NO synthase inhibitor) and methylene blue (a guanylate cyclase inhibitor) observed a decrease in ayanin-induced vasodilation, but the effect was not entirely reversed. This suggests the involvement of additional mechanisms. []
Q3: Does ayanin interact with other flavonoids to modulate vascular tone?
A3: Yes, ayanin has been shown to interact with 3,7-Di-O-methylquercetin (DMQ), another flavonoid found in Croton schiedeanus. Depending on the concentration range, this interaction can be either agonistic (enhancing vasodilation) or antagonistic (reducing vasodilation). []
Q4: What is the molecular formula and weight of ayanin?
A4: The molecular formula of ayanin is C18H16O7, and its molecular weight is 344.32 g/mol.
Q5: What spectroscopic data are available to characterize ayanin?
A5: Ayanin has been characterized using various spectroscopic techniques, including UV, IR, 1D NMR (1H-NMR and 13C-NMR), and 2D NMR (HMQC and HMBC). [] These techniques provide valuable information about the compound's structure, functional groups, and connectivity.
Q6: How does methylation at different positions on the quercetin structure affect ayanin's vasorelaxant activity?
A6: Methylation at positions 3 and 7 of the quercetin structure appears to enhance vasorelaxant activity, as observed with quercetin 3,7-dimethyl ether compared to quercetin. Conversely, methylation at positions 3' and 4' seems to reduce activity. [, ] This highlights the importance of specific hydroxyl groups on the flavonoid structure for optimal activity.
Q7: What in vitro models have been used to study ayanin's vasorelaxant effects?
A7: Ayanin's vasorelaxant properties have been extensively studied in isolated aortic rings from Wistar rats. [, , ] These ex vivo models allow researchers to directly assess the effects of ayanin on vascular smooth muscle contraction and relaxation in a controlled environment.
Q8: What are the findings from in vivo studies on ayanin's antihypertensive effects?
A8: In vivo studies using a rat model demonstrated that ayanin administration could effectively reduce blood pressure and heart rate, suggesting its potential as an antihypertensive agent. []
Q9: Are there any studies investigating the synergistic effects of ayanin and other flavonoids in vivo?
A9: While in vitro studies indicate synergistic vasodilator properties between ayanin and DMQ, further in vivo research is needed to validate these findings and explore the therapeutic potential of their combined use. []
Q10: Has ayanin's efficacy been evaluated in human subjects?
A10: Currently, no clinical trials have been conducted to evaluate the safety and efficacy of ayanin in humans. Further research, including preclinical studies and clinical trials, is necessary to determine its therapeutic potential and establish appropriate dosage regimens.
Q11: What analytical methods are commonly employed to characterize and quantify ayanin?
A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV or mass spectrometry, is routinely used for the analysis of ayanin in plant extracts and biological samples. [] This technique allows for the separation, identification, and quantification of ayanin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


